molecular formula C10H14BNO2 B13470505 (3-((Cyclopropylamino)methyl)phenyl)boronic acid

(3-((Cyclopropylamino)methyl)phenyl)boronic acid

Cat. No.: B13470505
M. Wt: 191.04 g/mol
InChI Key: RYKLXCXIRMLBFH-UHFFFAOYSA-N
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Description

(3-((Cyclopropylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Cyclopropylamino)methyl)phenyl)boronic acid typically involves the formation of the boronic acid group through various methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically includes the preparation of the aryl halide precursor, followed by the coupling reaction under optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-((Cyclopropylamino)methyl)phenyl)boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of (3-((Cyclopropylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to the active site of enzymes and block their activity. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that inhibit enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((Cyclopropylamino)methyl)phenyl)boronic acid is unique due to the presence of the cyclopropylamino methyl group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

[3-[(cyclopropylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12-14H,4-5,7H2

InChI Key

RYKLXCXIRMLBFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC2CC2)(O)O

Origin of Product

United States

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